molecular formula C23H22BrN3O3S B12129016 (5Z)-2-(2-bromophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12129016
M. Wt: 500.4 g/mol
InChI Key: YPBHPEIUKLFPCP-MOSHPQCFSA-N
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Description

This compound is a thiazolo-triazole hybrid with a Z-configured benzylidene substituent. Its structure features a 2-bromophenyl group at position 2 of the thiazolo-triazole core and a 3-methoxy-4-(3-methylbutoxy)benzylidene moiety at position 3. Such hybrids are typically synthesized via condensation reactions involving substituted amines or thiols, as seen in analogous compounds .

Properties

Molecular Formula

C23H22BrN3O3S

Molecular Weight

500.4 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H22BrN3O3S/c1-14(2)10-11-30-18-9-8-15(12-19(18)29-3)13-20-22(28)27-23(31-20)25-21(26-27)16-6-4-5-7-17(16)24/h4-9,12-14H,10-11H2,1-3H3/b20-13-

InChI Key

YPBHPEIUKLFPCP-MOSHPQCFSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2-bromophenyl derivatives and benzylidene intermediates. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent against bacteria and fungi.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new drugs.

    Therapeutic Agents:

Industry

    Agriculture: Use as a pesticide or herbicide.

    Pharmaceuticals: Production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions and alkoxy chain lengths. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity (if reported)
Target Compound 2-bromophenyl; 3-methoxy-4-(3-methylbutoxy)benzylidene ~525.4* Enhanced lipophilicity due to branched alkoxy chain Not explicitly reported in evidence
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene) analog 4-bromophenyl; 4-methoxybenzylidene ~454.3 Linear methoxy group reduces steric hindrance N/A
(5Z)-2-(4-Bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene) 4-bromophenyl; 4-ethoxy-3-methoxybenzylidene ~498.3 Ethoxy group increases metabolic stability N/A
(Z)-2-(4-bromophenyl)-5-(2-(hexyloxy)benzylidene) 4-bromophenyl; 2-hexyloxybenzylidene 484.4 Long alkoxy chain improves membrane permeability Antimicrobial (inferred from structural analogs )

*Estimated based on analogous compounds.

Spectroscopic and Analytical Data

  • IR/NMR : The 2-bromophenyl group would show C-Br stretching near 563 cm⁻¹ (cf. ’s 6l) . The benzylidene proton in ¹H-NMR is expected at δ 6.58–8.26 ppm, similar to triazole-thione derivatives .
  • Elemental Analysis : Expected deviations in carbon/nitrogen content (e.g., ~56.71% C, 12.40% N) align with bromine’s mass contribution, as seen in .

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